

Application Notes and Protocols: Quantification of Cell Death

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 50

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Introduction

The accurate quantification of cell death is a critical aspect of biological research and drug development. It allows for the assessment of cellular responses to various stimuli, including therapeutic agents, toxins, and pathological conditions. Cell death can occur through distinct mechanisms, primarily categorized as apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Understanding the mode of cell death is crucial for elucidating drug mechanisms, evaluating toxicity, and developing novel therapeutic strategies.

Apoptosis is a highly regulated process characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Necrosis, in contrast, is a passive, pathological process resulting from acute cellular injury. It is characterized by cell swelling, rupture of the plasma membrane, and release of intracellular contents, which can trigger an inflammatory response.

Various methods have been developed to detect and quantify cell death. These assays are based on different cellular changes that occur during the death process, such as alterations in membrane integrity, activation of specific enzymes, and DNA fragmentation.

While a variety of dyes are utilized for assessing cell viability, **Acid Green 50**, also known as Lissamine Green B, is not a standard or commonly used reagent for the quantitative analysis of cell death in cultured cells. Its primary application is in ophthalmology for the vital staining of dead and devitalized cells on the ocular surface.[1][2][3][4] Studies have indicated that **Acid Green 50** can be toxic to certain cell types at specific concentrations and that it stains membrane-damaged epithelial cells.[5][6] However, detailed protocols and extensive quantitative data for its use in general cell culture cytotoxicity assays are not well-established.

This document provides detailed protocols and application notes for a widely accepted and robust method for quantifying cell death: the Annexin V and Propidium Iodide (PI) assay. This flow cytometry-based method allows for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Annexin V & Propidium Iodide Assay

This assay is based on the detection of two key events in cell death:

- **Phosphatidylserine (PS) Exposure:** In viable cells, PS is exclusively located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can be used to specifically identify apoptotic cells.
- **Plasma Membrane Integrity:** Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.

By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:

- **Viable cells:** Annexin V-negative and PI-negative.
- **Early apoptotic cells:** Annexin V-positive and PI-negative.
- **Late apoptotic/necrotic cells:** Annexin V-positive and PI-positive.

- Necrotic cells: Annexin V-negative and PI-positive (this population is often small, as primary necrotic cells rapidly become PI-positive).

Experimental Protocols

Materials

- Annexin V conjugated to a fluorochrome (e.g., Annexin V-FITC)
- Propidium Iodide (PI) solution (e.g., 1 mg/mL)
- 1X Annexin V Binding Buffer (typically contains 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl₂, pH 7.4)
- Phosphate-Buffered Saline (PBS), calcium and magnesium-free
- Cell culture medium
- Test compound or stimulus for inducing cell death
- Control (untreated) cells
- Flow cytometer

Protocol for Staining Adherent Cells

- Cell Seeding: Seed cells in a 6-well plate or other suitable culture vessel at a density that will allow them to reach 70-80% confluency at the time of the experiment.
- Induction of Apoptosis: Treat the cells with the desired concentration of the test compound or stimulus for the appropriate duration. Include an untreated control group.
- Harvesting Cells:
 - Carefully collect the culture medium, which may contain detached (and potentially apoptotic or necrotic) cells. Centrifuge at 300 x g for 5 minutes and save the cell pellet.
 - Wash the adherent cells once with PBS.

- Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Be mindful that harsh enzymatic treatment can damage the cell membrane.
- Combine the detached cells with the cell pellet from the supernatant.
- Cell Washing: Centrifuge the combined cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
- Staining:
 - Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution (the volumes may vary depending on the manufacturer's instructions).
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis:
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.

Protocol for Staining Suspension Cells

- Cell Culture and Treatment: Culture suspension cells to the desired density and treat with the test compound or stimulus. Include an untreated control.
- Harvesting Cells: Transfer the cells from the culture vessel to a centrifuge tube.
- Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
- Staining:
 - Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

- Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Analysis:
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
 - Analyze by flow cytometry within one hour.

Data Presentation and Analysis

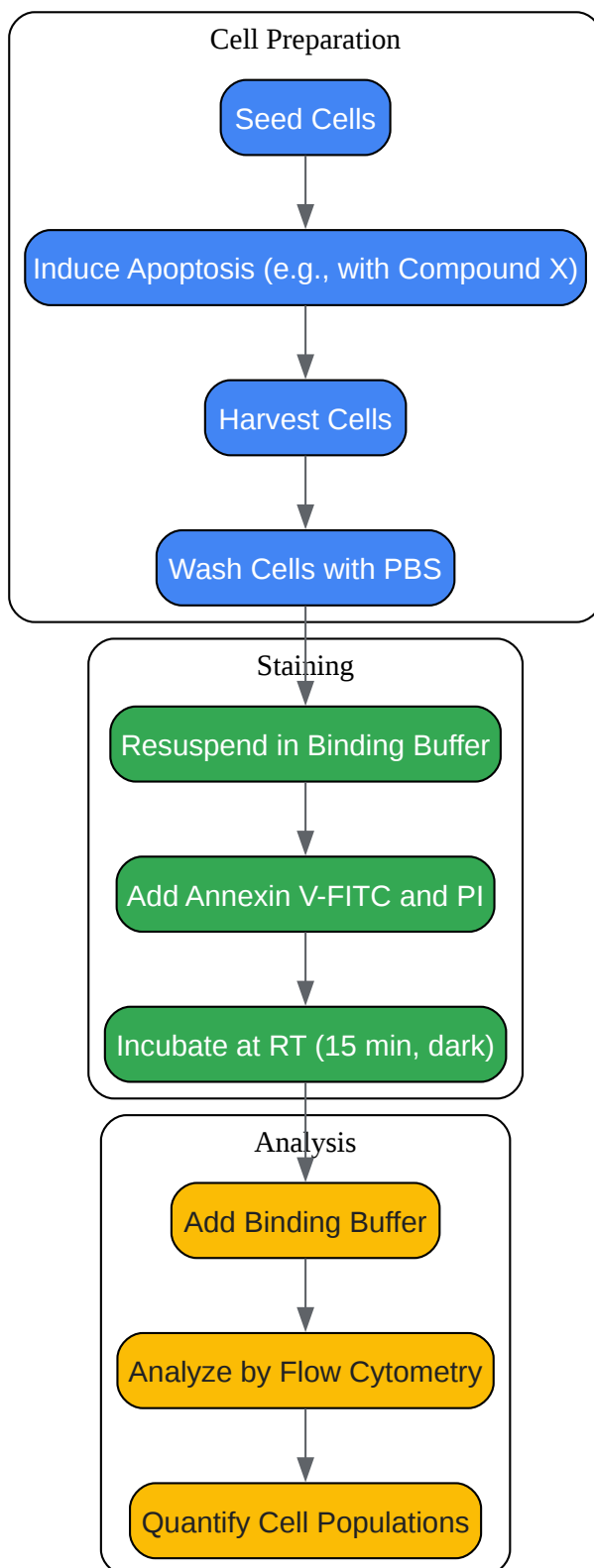
The data obtained from the flow cytometer can be visualized in a dot plot, with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrants are set based on unstained and single-stained controls to delineate the different cell populations.

Table 1: Quantification of Cell Death using Annexin V/PI Staining

Treatment Group	% Viable Cells (Annexin V-/PI-)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)	% Necrotic Cells (Annexin V-/PI+)	Total % Apoptotic Cells (Early + Late)
Control (Untreated)	95.2 \pm 2.1	2.5 \pm 0.8	1.8 \pm 0.5	0.5 \pm 0.2	4.3 \pm 1.3
Compound X (10 μ M)	60.7 \pm 4.5	25.3 \pm 3.2	12.1 \pm 2.0	1.9 \pm 0.7	37.4 \pm 5.2
Compound X (50 μ M)	25.1 \pm 3.8	40.8 \pm 5.1	30.5 \pm 4.3	3.6 \pm 1.1	71.3 \pm 9.4
Positive Control (e.g., Staurosporin)	10.3 \pm 2.5	55.6 \pm 6.3	32.4 \pm 5.8	1.7 \pm 0.6	88.0 \pm 12.1

Data are presented as mean \pm standard deviation from three independent experiments.

Visualizations



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Fig. 1: Experimental workflow for Annexin V & PI cell death assay.

Fig. 2: Intrinsic apoptosis pathway leading to PS exposure.

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- To cite this document: BenchChem. [Application Notes and Protocols: Quantification of Cell Death]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041107#quantification-of-cell-death-using-acid-green-50-staining]

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